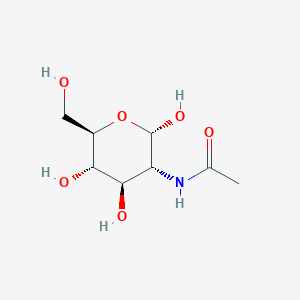

2-(Acetylamino)-2-deoxy-A-D-glucopyranose

Description

The N-acetyl derivative of glucosamine.

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRNDRQMDRJTHS-PVFLNQBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20905442 | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10036-64-3 | |

| Record name | N-Acetyl-α-D-glucosamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10036-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-alpha-D-glucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-acetyl-alpha-D-glucosamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20905442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-α-D-glucosamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-.ALPHA.-D-GLUCOSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T13TI5GH3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of 2-(acetylamino)-2-deoxy-α-D-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(acetylamino)-2-deoxy-α-D-glucopyranose, commonly known as N-acetyl-α-D-glucosamine (α-GlcNAc), is a pivotal monosaccharide implicated in a multitude of biological processes. Its unique structural and stereochemical features are fundamental to its role in cellular signaling, protein function, and the formation of complex carbohydrates. This technical guide provides a comprehensive overview of the structure and stereochemistry of α-GlcNAc, including detailed quantitative data from crystallographic and spectroscopic analyses, standardized experimental protocols for its characterization, and a visualization of its involvement in the critical O-GlcNAcylation signaling pathway.

Introduction

N-acetyl-α-D-glucosamine is an amide derivative of the monosaccharide glucose. It is a fundamental building block of numerous polysaccharides, including chitin, and plays a crucial role in various glycoconjugates. The precise three-dimensional arrangement of its atoms, governed by its stereochemistry, dictates its interactions with enzymes and other biomolecules, making a thorough understanding of its structure essential for research in glycobiology, drug discovery, and molecular medicine.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this molecule is N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide.[1] Its chemical formula is C8H15NO6, and it has a molecular weight of approximately 221.21 g/mol .[1]

The core of the molecule is a pyranose ring, a six-membered ring containing five carbon atoms and one oxygen atom. In aqueous solution, α-GlcNAc predominantly adopts a stable chair conformation, specifically the ⁴C₁ conformation.[2] This conformation minimizes steric hindrance between the substituents on the ring.

Stereochemical Configuration:

-

Anomeric Carbon (C1): The "α" designation indicates that the hydroxyl group on the anomeric carbon (C1) is in an axial position, below the plane of the ring.

-

D-Configuration: The "D" designation refers to the stereochemistry at C5, which is analogous to that of D-glyceraldehyde.

-

N-acetyl Group: An acetylamino group (-NHCOCH₃) is attached to C2, replacing the hydroxyl group found in glucose.

-

Hydroxyl Groups: Hydroxyl (-OH) groups are present at positions C3, C4, and C6.

Caption: 2D representation of the chemical structure of 2-(acetylamino)-2-deoxy-α-D-glucopyranose.

Quantitative Structural Data

The precise geometry of α-GlcNAc has been determined through X-ray crystallography and NMR spectroscopy. These techniques provide detailed information on bond lengths, bond angles, and torsion angles, which are crucial for computational modeling and understanding intermolecular interactions.

Crystallographic Data

The following table summarizes key structural parameters obtained from X-ray diffraction studies of crystalline α-GlcNAc. The data reflects the molecule's adoption of the ⁴C₁ chair conformation.

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths | C1-O5 | 1.43 |

| C5-O5 | 1.44 | |

| C1-C2 | 1.53 | |

| C2-C3 | 1.52 | |

| C3-C4 | 1.53 | |

| C4-C5 | 1.53 | |

| C2-N2 | 1.46 | |

| N2-C7 | 1.34 | |

| C7-O7 | 1.24 | |

| C7-C8 | 1.51 | |

| Bond Angles | C5-O5-C1 | 111.5 |

| O5-C1-C2 | 110.3 | |

| C1-C2-C3 | 111.1 | |

| C2-C3-C4 | 110.4 | |

| C3-C4-C5 | 111.2 | |

| C4-C5-O5 | 109.8 | |

| Torsion Angles | O5-C1-C2-C3 | -55.8 |

| C1-C2-C3-C4 | 54.3 | |

| C2-C3-C4-C5 | -53.5 | |

| C3-C4-C5-O5 | 56.0 | |

| C4-C5-O5-C1 | -60.8 | |

| C5-O5-C1-C2 | 59.7 |

Note: These are representative values and may vary slightly between different crystallographic studies.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of α-GlcNAc in solution. The chemical shifts of the protons (¹H) and carbons (¹³C) are sensitive to their local electronic environment.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 | 5.19 | 97.6 |

| C2 | 3.87 | 59.4 |

| C3 | 3.76 | 76.6 |

| C4 | 3.48 | 72.8 |

| C5 | 3.85 | 78.7 |

| C6 | 3.83, 3.82 | 63.4 |

| C7 (C=O) | - | 177.5 |

| C8 (CH₃) | 2.04 | 24.9 |

Note: Chemical shifts are typically referenced to an internal standard (e.g., DSS) in D₂O at 298K and pH 7.4.[3] Values can vary with solvent, temperature, and pH.

Experimental Protocols

Synthesis of N-acetyl-α-D-glucosamine

A common laboratory-scale synthesis involves the N-acetylation of D-glucosamine hydrochloride.[4][5]

Materials:

-

D-(+)-glucosamine hydrochloride

-

Methanol

-

Sodium methoxide or a suitable base

-

Acetic anhydride

-

Ether (for washing)

Procedure:

-

Suspend D-glucosamine hydrochloride in methanol.

-

Add an equimolar amount of sodium methoxide to the suspension with stirring. This generates a supersaturated solution of free D-glucosamine.

-

Slowly add 1.5 to 2.0 equivalents of acetic anhydride to the solution at room temperature.

-

Continue stirring for 1-2 hours. The product, N-acetyl-D-glucosamine, will precipitate out of the solution.

-

Collect the crude product by filtration.

-

Wash the crystals with cold methanol and then ether.

-

Dry the product under vacuum.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain high-purity crystals suitable for analytical studies.[4]

Procedure:

-

Dissolve the crude N-acetyl-D-glucosamine in a minimal amount of hot water.

-

Add ethanol and then a small amount of ether until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with cold ethanol and dry under vacuum.

Characterization by NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified N-acetyl-α-D-glucosamine in 0.5-0.7 mL of deuterium oxide (D₂O).

-

Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS), for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters on a 500 MHz spectrometer include a spectral width of 10-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. This may require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC): Two-dimensional experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are essential for unambiguous assignment of all proton and carbon signals, respectively.

Characterization by X-ray Crystallography

Crystal Growth:

-

Prepare a saturated solution of purified N-acetyl-α-D-glucosamine in a suitable solvent system (e.g., water-ethanol).

-

Use slow evaporation or vapor diffusion techniques to grow single crystals of sufficient size and quality for diffraction.

Data Collection and Structure Determination:

-

Mount a suitable single crystal on a goniometer head.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect diffraction data as the crystal is rotated.

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the phase problem using direct methods or other suitable techniques.

-

Build and refine the molecular model against the experimental data to obtain the final crystal structure.

Biological Significance: The O-GlcNAcylation Pathway

N-acetyl-α-D-glucosamine is a precursor to UDP-GlcNAc, the donor substrate for a dynamic post-translational modification called O-GlcNAcylation. This process involves the attachment of a single N-acetylglucosamine moiety to serine and threonine residues of nuclear and cytoplasmic proteins. O-GlcNAcylation is a key regulatory mechanism in numerous cellular processes, including signal transduction, transcription, and metabolism. The cycling of O-GlcNAc is controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[6][7][8][9][10]

References

- 1. N-Acetyl-Alpha-D-Glucosamine | C8H15NO6 | CID 82313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]

- 4. scispace.com [scispace.com]

- 5. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

N-acetyl-alpha-D-glucosamine: A Technical Guide to its Core Function in Cellular Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide that serves as a critical building block for complex glycans. While its role in the formation of glycoproteins and glycolipids within the secretory pathway is well-established, its function as a dynamic, regulatory post-translational modification (PTM) within the nucleus and cytoplasm is of paramount importance in cellular signaling and physiology. This guide focuses on the core function of GlcNAc in this context, specifically as the O-linked β-N-acetylglucosamine (O-GlcNAc) modification. Analogous to phosphorylation, O-GlcNAcylation is a reversible enzymatic process that modulates the function of thousands of intracellular proteins, acting as a central integrator of cellular nutrient status and stress responses. Understanding the mechanisms governing O-GlcNAc cycling is crucial for researchers in fundamental biology and for professionals developing therapeutics for a wide range of human diseases, including cancer, diabetes, and neurodegeneration.[1][2][3]

The O-GlcNAc Cycle: A Nexus of Metabolism and Signaling

The dynamic addition and removal of a single GlcNAc molecule on serine and threonine residues of target proteins is tightly controlled by a single pair of enzymes.[2][4][5] The availability of the substrate for this modification, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is directly tied to cellular metabolism through the Hexosamine Biosynthesis Pathway (HBP).[4][6]

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[1][7] Typically, 2-5% of glucose entering the cell is shunted into the HBP.[8][9] The pathway begins with the conversion of fructose-6-phosphate (a glycolysis intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[8] Subsequent enzymatic steps involving acetyl-CoA and UTP ultimately yield UDP-GlcNAc.[6][10] Because its output reflects the status of multiple nutrient inputs, the HBP positions the O-GlcNAc modification as a key nutrient sensor.[11][12]

The O-GlcNAc Cycling Enzymes

Two highly conserved enzymes regulate the entire intracellular O-GlcNAcome:[12]

-

O-GlcNAc Transferase (OGT): The sole enzyme responsible for attaching GlcNAc from the UDP-GlcNAc donor to serine or threonine residues of target proteins.[5][13] OGT is often found in complex with its protein substrates and regulatory partners, and its tetratricopeptide repeat (TPR) domain is crucial for substrate recognition.[14][15][16]

-

O-GlcNAcase (OGA): The single enzyme that removes the GlcNAc modification, reversing the action of OGT.[5][13] This allows for rapid and dynamic cycling of the modification in response to cellular cues.

This simple, two-enzyme system belies a complex regulatory network that controls the function of a vast number of proteins involved in nearly every aspect of cell biology.[17][18]

Core Functions and Crosstalk with Phosphorylation

O-GlcNAcylation regulates fundamental cellular processes by directly modifying proteins involved in transcription, translation, signal transduction, and metabolism.[1] Its dynamic interplay with phosphorylation is a particularly critical regulatory mechanism.

A Nutrient and Stress Sensor

By virtue of its production via the HBP, the level of UDP-GlcNAc, and thus the activity of OGT, serves as a real-time readout of the cell's metabolic state.[1][4] Elevated glucose levels lead to increased O-GlcNAcylation, which in turn modulates insulin signaling and other metabolic pathways.[11] Similarly, various forms of cellular stress, including oxidative and genotoxic stress, lead to a global increase in O-GlcNAcylation, which is thought to be a pro-survival response.[7][17]

Crosstalk with Phosphorylation

O-GlcNAcylation and phosphorylation are intimately linked, often modifying the same or adjacent serine/threonine residues on a protein.[19][20][21] This relationship can manifest in several ways:

-

Reciprocal Occupancy (Yin-Yang): In some cases, O-GlcNAcylation and phosphorylation are mutually exclusive at a single site. The addition of one modification prevents the addition of the other, creating a binary switch that can dramatically alter protein function.[20]

-

Proximal Regulation: One modification at a specific site can promote or inhibit the addition or removal of the other modification at a nearby site.[19][22]

-

Enzyme Regulation: The enzymes of O-GlcNAc cycling (OGT, OGA) and the enzymes of phosphorylation (kinases, phosphatases) are themselves subject to regulation by the opposing modification, creating complex feedback loops.[19][21]

This extensive crosstalk allows for a highly nuanced and integrated response to cellular signals, where metabolic status can directly influence phosphorylation-dependent signaling cascades.[19][23]

Quantitative Data Presentation

The study of O-GlcNAcylation relies on a quantitative understanding of the enzymes that govern it and the inhibitors used to probe its function.

Table 1: Representative Kinetic Parameters of O-GlcNAc Cycling Enzymes

Note: Kinetic values can vary significantly based on the specific protein/peptide substrate and experimental conditions.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |

| Human OGT | UDP-GlcNAc | 1-5 | ~0.5 | Generic literature values |

| Human OGT | CKII peptide | 10-50 | ~0.5 | Generic literature values |

| Human OGA | p-nitrophenyl-GlcNAc | 50-150 | ~1.0 | Generic literature values |

| Human OGA | O-GlcNAc-peptide | 1-10 | ~0.05 | Generic literature values |

Table 2: Potency of Common O-GlcNAcase (OGA) Inhibitors

These inhibitors are widely used tools to increase cellular O-GlcNAc levels for functional studies.

| Inhibitor | Type | IC50 / Ki | Selectivity vs. Hexosaminidases | Source |

| PUGNAc | Transition-state analog | Ki ≈ 50 nM | Low | [2] |

| Thiamet-G | Thiazoline derivative | Ki ≈ 21 nM | High (>3700-fold) | [2][24] |

| GlcNAcstatin C | IC50 ≈ 20 nM | High | [2] | |

| NButGT | Iminocyclitol | Ki ≈ 50 nM | Moderate | [2] |

Experimental Protocols

Studying O-GlcNAcylation requires specialized techniques to detect the modification and identify modified proteins. Below are summarized protocols for key experimental approaches.

Protocol: Metabolic Labeling and Detection via Click Chemistry

This method allows for the visualization and enrichment of O-GlcNAcylated proteins by introducing a bioorthogonal chemical handle onto the GlcNAc moiety.[25][26]

-

Metabolic Labeling: Culture cells in media supplemented with a peracetylated, azide-modified GlcNAc analog (e.g., Ac4GlcNAz). This analog is metabolized and incorporated into proteins by OGT.[27]

-

Cell Lysis: Harvest cells and prepare protein lysates using a suitable buffer containing protease and, critically, OGA inhibitors (e.g., Thiamet-G) to preserve the modification.

-

Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction.[25] Add an alkyne-functionalized reporter tag (e.g., alkyne-biotin for enrichment and Western blotting, or alkyne-fluorophore for in-gel fluorescence) to the lysate.[28]

-

Analysis:

-

Visualization: Separate proteins by SDS-PAGE. If a fluorescent tag was used, visualize labeled proteins directly in the gel. If a biotin tag was used, perform a Western blot and detect with streptavidin-HRP.[25]

-

Enrichment for Proteomics: Incubate the biotin-labeled lysate with streptavidin-coated beads to capture O-GlcNAcylated proteins. Elute the captured proteins, digest with trypsin, and analyze by mass spectrometry to identify the modified proteins.[29]

-

Protocol: Chemoenzymatic Labeling for Detection

This in vitro method uses a mutant galactosyltransferase (GalT) enzyme to specifically label the O-GlcNAc modification on proteins in a prepared lysate, offering an alternative to metabolic labeling.[30][31]

-

Protein Lysate Preparation: Prepare a cell or tissue lysate, ensuring the presence of OGA inhibitors.

-

Enzymatic Reaction: Incubate the protein lysate with a mutant β-1,4-galactosyltransferase (Y289L GalT) and its substrate, UDP-GalNAz (an azide-modified UDP-galactose). The mutant GalT specifically transfers the GalNAz moiety onto terminal GlcNAc residues on proteins.[30]

-

Click Chemistry and Detection: Following the enzymatic labeling, perform a click reaction with an alkyne-functionalized reporter tag (biotin or a fluorophore) as described in Protocol 4.1, Step 3.

-

Analysis: Analyze the labeled proteins via in-gel fluorescence or Western blotting with streptavidin. This method is particularly useful for quantifying changes in O-GlcNAcylation on a specific protein of interest or globally.[30]

Therapeutic Implications

The fundamental role of O-GlcNAcylation in cellular physiology makes it a critical player in human disease.[3][17] Dysregulation of O-GlcNAc homeostasis is linked to the pathogenesis of major chronic diseases:

-

Cancer: Many cancer cells exhibit elevated glucose uptake and HBP flux, leading to hyper-O-GlcNAcylation of proteins.[4][32] This can promote uncontrolled cell growth and proliferation by modifying oncogenes and tumor suppressors.[4] OGT is considered a potential therapeutic target in several cancers.

-

Diabetes: Aberrant O-GlcNAcylation resulting from hyperglycemia is implicated in insulin resistance and diabetic complications.[33]

-

Neurodegenerative Diseases: In contrast to cancer, conditions like Alzheimer's disease are associated with decreased levels of O-GlcNAcylation in the brain.[34] OGA inhibitors, which raise O-GlcNAc levels, are being actively investigated as a therapeutic strategy to protect neurons.[34][35] Several OGA inhibitors have advanced to clinical trials for neurodegenerative disorders.[34][36]

The development of specific and potent small molecule inhibitors for both OGT and OGA is an active area of drug discovery, aiming to normalize O-GlcNAc levels as a novel therapeutic approach.[36][37]

Conclusion

N-acetyl-D-glucosamine, through the lens of O-GlcNAcylation, is not merely a structural sugar but a master regulatory switch. The simple, dynamic cycling of this single monosaccharide on thousands of intracellular proteins provides a sophisticated mechanism for integrating metabolic inputs with core cellular processes, most notably phosphorylation-driven signaling networks. The ongoing development of advanced chemical and proteomic tools continues to expand our understanding of the O-GlcNAcome's vast functional landscape. For drug development professionals, the enzymes OGT and OGA represent promising targets for therapeutic intervention in a host of diseases marked by metabolic and signaling dysregulation. A continued deep dive into the specific functions of O-GlcNAc on individual proteins will undoubtedly unlock new avenues for both basic research and clinical application.

References

- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. O-GlcNAcylation: cellular physiology and therapeutic target for human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. hexosamine biosynthetic pathwayRat Genome Database [rgd.mcw.edu]

- 10. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 11. Cell signaling, the essential role of O-GlcNAc! - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elucidating the protein substrate recognition of O-GlcNAc transferase (OGT) toward O-GlcNAcase (OGA) using a GlcNAc electrophilic probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. royalsocietypublishing.org [royalsocietypublishing.org]

- 16. academic.oup.com [academic.oup.com]

- 17. O-GlcNAcylation: A major nutrient/stress sensor that regulates cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. mdpi.com [mdpi.com]

- 22. Crosstalk between phosphorylation and O-GlcNAcylation: friend or foe [pubmed.ncbi.nlm.nih.gov]

- 23. Extensive crosstalk between O-GlcNAcylation and phosphorylation regulates cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. O-GlcNAcase: Promiscuous Hexosaminidase or Key Regulator of O-GlcNAc Signaling? - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Metabolic Labeling for the Visualization and Identification of Potentially O-GlcNAc-Modified Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]

- 32. researchgate.net [researchgate.net]

- 33. youtube.com [youtube.com]

- 34. royalsocietypublishing.org [royalsocietypublishing.org]

- 35. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Targeting O-GlcNAcylation to develop novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis Pathway of N-acetylglucosamine in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetylglucosamine (GlcNAc) is a critical amino sugar in mammalian cells, serving as a fundamental building block for complex glycans and as a key regulatory molecule in the form of O-linked GlcNAcylation. The primary route for its de novo synthesis is the Hexosamine Biosynthesis Pathway (HBP). This pathway integrates cellular metabolism of glucose, amino acids, fatty acids, and nucleotides to produce the activated sugar donor, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). Due to its role as a nutrient sensor and its implication in various pathologies including diabetes, neurodegeneration, and cancer, the HBP is a significant area of interest for both basic research and therapeutic development. This document provides a detailed overview of the HBP, quantitative data on its components, established experimental protocols for its study, and visual representations of the pathway and associated workflows.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a conserved metabolic pathway that converts glucose into UDP-GlcNAc through a series of four key enzymatic steps.[1] It is estimated that in many cell types, approximately 2-5% of total glucose uptake is shunted into this pathway.[2][3]

Core Enzymatic Steps:

-

Glutamine:fructose-6-phosphate amidotransferase (GFAT): This is the first and rate-limiting enzyme of the HBP.[3][4] GFAT catalyzes the transfer of an amide group from glutamine to fructose-6-phosphate, a glycolytic intermediate, to produce glucosamine-6-phosphate (GlcN-6P) and glutamate.[2][5]

-

Glucosamine-6-phosphate N-acetyltransferase (GNA1): In the second step, GlcN-6P is acetylated using acetyl-CoA as a donor to form N-acetylglucosamine-6-phosphate (GlcNAc-6P).

-

N-acetylglucosamine-phosphate mutase (PGM3/AGM1): GlcNAc-6P is then isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1-P) by this mutase.

-

UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1): The final step involves the activation of GlcNAc-1-P with uridine triphosphate (UTP) to produce UDP-GlcNAc and pyrophosphate.[6]

The end-product, UDP-GlcNAc, is the universal donor substrate for all subsequent glycosylation reactions involving GlcNAc, including N-linked glycosylation, O-linked glycosylation (O-GlcNAcylation), and the synthesis of glycosaminoglycans and glycolipids.[5][7][8]

Pathway Regulation: The HBP is tightly regulated, primarily at the level of GFAT. This regulation occurs through multiple mechanisms:

-

Feedback Inhibition: The final product of the pathway, UDP-GlcNAc, acts as an allosteric inhibitor of GFAT, creating a negative feedback loop to maintain homeostasis.[7][9] The immediate product, GlcN-6P, is also a potent competitive inhibitor.[9][10]

-

Transcriptional and Post-Translational Control: The expression and activity of GFAT are modulated by various signaling pathways that respond to nutrient availability and cellular stress, including mTOR and AMPK.[5][7][8]

-

Substrate Availability: As the HBP utilizes substrates from major metabolic pathways (glucose, glutamine, acetyl-CoA, UTP), its flux is inherently linked to the overall metabolic state of the cell.[1]

Pathway Visualization

Quantitative Data

The flux through the HBP and the concentrations of its intermediates are critical parameters for understanding its regulatory role. The following tables summarize key quantitative data reported in the literature for mammalian systems.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Isoform | Substrate | K_m Value | Organism/Cell | Reference |

| GFAT | hGFAT1 | Fructose-6-P | 7 µM | Human (recombinant) | [9][10] |

| hGFAT1 | Fructose-6-P | 0.2 - 1 mM | Mammalian (various) | [9][10] | |

| mGFAT2 | Fructose-6-P | 0.8 mM | Mouse (recombinant) | [11][12] | |

| mGFAT2 | Glutamine | 1.2 mM | Mouse (recombinant) | [11][12] | |

| GFAT | hGFAT1 | UDP-GlcNAc (K_i) | 4 µM | Human (recombinant) | [9] |

| hGFAT1 | GlcN-6-P (K_i) | 6 µM | Human (recombinant) | [9] |

Note: K_m values for GFAT can vary significantly depending on the assay conditions and enzyme source.

Table 2: Intracellular UDP-GlcNAc Concentrations

| Cell Line / Tissue | Cell Type / Origin | UDP-GlcNAc Concentration | Reference |

| HeLa | Human cervical carcinoma | 520 pmol / 10^6 cells | [13] |

| AML12 | Mouse hepatocyte | 220 pmol / 10^6 cells | [13] |

| Hepa 1-6 | Mouse hepatoma | 160 pmol / 10^6 cells | [13] |

| 293T | Human embryonic kidney | 134 pmol / 10^6 cells | [13] |

| HCT116 | Human colorectal carcinoma | 120 pmol / 10^6 cells | [13] |

| NIH/3T3 | Mouse embryonic fibroblast | 64 pmol / 10^6 cells | [13] |

| Mouse Liver | - | ~150 µM | [13][14] |

| Mouse Skeletal Muscle | - | 10 - 35 µM | [13][14] |

Experimental Protocols

Studying the HBP requires robust methods to measure enzyme activity, quantify metabolites, and assess downstream effects like O-GlcNAcylation.

Protocol: Measurement of GFAT Activity in Cell Lysates

This protocol is adapted from a coupled enzymatic assay that measures glutamate, a product of the GFAT reaction.[15][16]

Principle: The glutamate produced by GFAT is oxidized by glutamate dehydrogenase (GDH), which concomitantly reduces acetylpyridine adenine dinucleotide (APAD) to APADH. The rate of APADH formation, measured by the increase in absorbance at 370 nm, is proportional to GFAT activity.

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM EDTA, 5 mM reduced glutathione (GSH), 5 mM glucose-6-phosphate, and protease inhibitor cocktail.

-

Reaction Buffer: 20 mM Phosphate buffer (pH 7.4).

-

Reagents: Fructose-6-phosphate (F-6-P), L-glutamine, acetylpyridine adenine dinucleotide (APAD), glutamate dehydrogenase (GDH).

-

Microplate reader capable of reading absorbance at 370 nm.

Procedure:

-

Cell Lysis: a. Culture cells to desired confluency. b. Wash cells twice with ice-cold PBS. c. Scrape cells in ice-cold Cell Lysis Buffer. d. Homogenize the cell suspension by sonication or passage through a fine-gauge needle. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cytosolic extract) and determine protein concentration (e.g., using a BCA assay).

-

Enzymatic Assay: a. Prepare a master mix in Reaction Buffer containing the final concentrations of reactants: 6 mM glutamine, 0.3 mM APAD, and 6 U GDH. b. In a 96-well plate, add 80-150 µg of cell lysate protein to each well. c. Add the master mix to each well. d. To initiate the reaction, add F-6-P to a final concentration of 0.8 mM. For a negative control, add buffer instead of F-6-P. e. Immediately place the plate in a microplate reader pre-warmed to 37°C. f. Monitor the increase in absorbance at 370 nm every 5 minutes for up to 90 minutes.

-

Data Analysis: a. Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve. b. Subtract the rate of the negative control from the sample rates. c. Use the molar extinction coefficient of APADH to convert the rate to nmol glutamate/min. d. Normalize the activity to the amount of protein in the lysate (e.g., nmol/min/mg protein).

Protocol: Quantification of UDP-GlcNAc by Enzymatic Microplate Assay

This protocol is based on the method developed by Sunden et al. (2023), which uses recombinant OGT to quantify UDP-GlcNAc.[14][17][18][19][20]

Principle: A peptide-BSA conjugate is coated onto a microplate. The sample containing UDP-GlcNAc is added along with recombinant OGT. The OGT transfers GlcNAc from UDP-GlcNAc in the sample onto the coated peptide. The amount of transferred GlcNAc, which is proportional to the initial UDP-GlcNAc concentration, is then detected using an O-GlcNAc-specific antibody in an ELISA-like format.

Materials:

-

Metabolite Extraction Buffer: 60% Methanol, ice-cold.

-

High protein-binding 384-well microplates.

-

Recombinant OGT.

-

GlcNAc-acceptor peptide-BSA conjugate.

-

Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent or colorimetric HRP substrate.

-

UDP-GlcNAc standards.

Procedure:

-

Metabolite Extraction: a. Harvest and count cells. b. Quickly homogenize cells or tissue in ice-cold 60% Methanol.[17] c. Add water and chloroform for phase separation. d. Centrifuge to separate the polar (upper aqueous phase), non-polar, and protein phases. e. Carefully collect the upper aqueous phase containing UDP-GlcNAc. f. Dry the extract (e.g., using a vacuum concentrator).

-

Assay Protocol: a. Coat wells of a 384-well plate with the peptide-BSA conjugate and incubate overnight at 4°C. b. Wash the wells with PBS containing 0.05% Tween-20 (PBST). c. Block unoccupied sites with a suitable blocking buffer for 1 hour at room temperature. d. Reconstitute the dried metabolite extracts and UDP-GlcNAc standards in OGT reaction buffer. e. Add the reconstituted samples and standards to the coated wells. f. Add recombinant OGT to each well to start the reaction. Incubate for 1-2 hours at room temperature. g. Wash the wells thoroughly with PBST. h. Add the primary anti-O-GlcNAc antibody and incubate for 1 hour. i. Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour. j. Wash, then add the HRP substrate and measure the signal using a plate reader.

-

Data Analysis: a. Generate a standard curve by plotting the signal versus the concentration of the UDP-GlcNAc standards. b. Determine the UDP-GlcNAc concentration in the samples by interpolating their signals on the standard curve. c. Normalize the concentration to the initial cell number or protein content.

Protocol: Western Blot for Total Protein O-GlcNAcylation

Principle: Standard western blotting is used to detect the overall level of O-GlcNAcylation on the entire proteome using a specific antibody.

Materials:

-

Lysis Buffer: RIPA buffer or 2% SDS buffer, supplemented with protease inhibitors and an O-GlcNAcase (OGA) inhibitor (e.g., 50 µM Thiamet-G or PUGNAc) to preserve the modification.[21][22]

-

SDS-PAGE gels and blotting apparatus.

-

Nitrocellulose or PVDF membrane.

-

Primary antibody: Anti-O-GlcNAc antibody (e.g., CTD110.6 or RL2).

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6).[21]

-

ECL substrate.

Procedure:

-

Sample Preparation: a. Lyse cells or tissues in ice-cold lysis buffer containing an OGA inhibitor.[22] b. Determine protein concentration of the lysates.

-

Electrophoresis and Transfer: a. Separate 20-50 µg of protein lysate per lane on an SDS-PAGE gel. b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with 3-5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary anti-O-GlcNAc antibody (typically 1:1000 to 1:5000 dilution) overnight at 4°C. c. Wash the membrane extensively with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again extensively with TBST.

-

Detection: a. Apply ECL substrate to the membrane. b. Detect the chemiluminescent signal using X-ray film or a digital imager. c. Specificity Control: To confirm signal specificity, perform a competition assay by pre-incubating the primary antibody with 0.5-1 M free N-acetylglucosamine before adding it to the blot; this should abolish the specific signal.[23]

Experimental Workflow Visualization

Conclusion and Future Directions

The Hexosamine Biosynthesis Pathway is a central hub of cellular metabolism, translating nutrient status into widespread changes in protein function and cellular signaling through the production of UDP-GlcNAc. The technical guide provided here offers a foundational understanding of the pathway, its key quantitative parameters, and robust protocols for its investigation. For drug development professionals, targeting the HBP, particularly its rate-limiting enzyme GFAT, presents a promising, albeit challenging, therapeutic strategy for diseases characterized by metabolic dysregulation. Future research will likely focus on developing more specific pharmacological inhibitors, elucidating the tissue-specific regulation of HBP isoenzymes, and further unraveling the complex interplay between O-GlcNAcylation and other post-translational modifications like phosphorylation.

References

- 1. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The hexosamine biosynthetic pathway couples growth factor-induced glutamine uptake to glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nutrient-Sensing Hexosamine Biosynthetic Pathway as the Hub of Cancer Metabolic Rewiring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function | MDPI [mdpi.com]

- 8. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic characterization of human glutamine-fructose-6-phosphate amidotransferase I: potent feedback inhibition by glucosamine 6-phosphate. | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Phosphorylation of mouse glutamine-fructose-6-phosphate amidotransferase 2 (GFAT2) by cAMP-dependent protein kinase increases the enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Phosphorylation of Mouse Glutamine-Fructose-6-phosphate Amidotransferase 2 (GFAT2) by cAMP-dependent Protein Kinase Increases the Enzyme Activity* | Semantic Scholar [semanticscholar.org]

- 13. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. A simple and sensitive method for glutamine:fructose-6-phosphate amidotransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dlib.hust.edu.vn [dlib.hust.edu.vn]

- 19. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. DSpace [helda.helsinki.fi]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-(acetylamino)-2-deoxy-α-D-glucopyranose (N-acetyl-α-D-glucosamine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-(acetylamino)-2-deoxy-α-D-glucopyranose, a pivotal monosaccharide in numerous biological processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes its role in metabolic pathways.

Core Physical and Chemical Properties

2-(acetylamino)-2-deoxy-α-D-glucopyranose, commonly known as N-acetyl-α-D-glucosamine (α-GlcNAc), is a derivative of glucose. It is a fundamental component of various biopolymers, including chitin in arthropod exoskeletons and fungal cell walls, as well as peptidoglycan in bacterial cell walls.[1] Its biological significance extends to its role as a precursor in the synthesis of glycoproteins and glycolipids.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of N-acetyl-α-D-glucosamine, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₈H₁₅NO₆ | [2][3] |

| Molecular Weight | 221.21 g/mol | [2][3][4] |

| Melting Point | 209-211 °C (decomposes) | [2][5] |

| Specific Rotation [α]D | +41° to +43° (c=1, H₂O, after 2 hours) | [2][6] |

| Initial: +75° (alpha form) → +41° | [2] | |

| Solubility | Water: 50 mg/mL (clear to very slightly hazy) | [2] |

| Water + DMF: Higher than other tested binary solvents | [7] | |

| Water + Methanol: Soluble | [7] | |

| Water + n-propanol: Soluble | [7] | |

| Water + acetonitrile: Lowest solubility among tested binary solvents | [7] | |

| DMSO: ~10 mg/mL | [8] | |

| Dimethylformamide (DMF): ~0.25 mg/mL | [8] | |

| Concentrated Acids (HCl, H₂SO₄, H₃PO₄, Formic Acid): Soluble | [2] | |

| Dilute Acids, Dilute and Concentrated Alkalis, Organic Solvents: Insoluble | [2] | |

| pKa (Strongest Acidic) | 11.6 - 13.04 | [2][9] |

| pKa (Strongest Basic) | -0.78 | [9] |

| LogP | -2.2 | [2] |

| Crystal Structure | Monoclinic, Space Group P2₁ | [10] |

| Hydrogen Bond Donor Count | 5 | [9] |

| Hydrogen Bond Acceptor Count | 6 | [9] |

| Polar Surface Area | 119.25 Ų | [9] |

Experimental Protocols

Detailed methodologies for determining key physical and chemical properties of N-acetyl-α-D-glucosamine are outlined below. These protocols are based on standard techniques for carbohydrate analysis.

Determination of Melting Point

Objective: To determine the temperature at which N-acetyl-α-D-glucosamine transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small, finely powdered sample of N-acetyl-α-D-glucosamine is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of 10-20 °C per minute initially.

-

The rate of heating is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range.

-

Note that N-acetyl-α-D-glucosamine decomposes upon melting.[2]

-

Measurement of Specific Rotation

Objective: To measure the angle of rotation of plane-polarized light caused by a solution of N-acetyl-α-D-glucosamine, which is indicative of its optical activity.

Methodology:

-

Apparatus: A polarimeter, typically with a sodium lamp (D-line, 589 nm), is used.[11][12]

-

Sample Preparation:

-

A solution of N-acetyl-α-D-glucosamine of a known concentration (e.g., 1 g in 100 mL of distilled water) is prepared.[12]

-

Ensure the solid is completely dissolved.

-

-

Procedure:

-

The polarimeter tube is first filled with the solvent (distilled water) to obtain a zero reading.[13]

-

The tube is then rinsed and filled with the prepared N-acetyl-α-D-glucosamine solution, ensuring no air bubbles are present.[13]

-

The tube is placed in the polarimeter, and the analyzer is rotated until the field of view indicates the extinction point (e.g., uniform darkness or equal intensity of half-shadows).[12][13]

-

The observed angle of rotation (α) is recorded.

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where: α = observed rotation in degrees l = length of the polarimeter tube in decimeters (dm) c = concentration of the solution in g/mL.[11]

-

Readings are typically taken after a specific time (e.g., 2 hours) to account for mutarotation.[2]

-

Determination of Solubility

Objective: To determine the maximum amount of N-acetyl-α-D-glucosamine that can dissolve in a given solvent at a specific temperature.

Methodology (Gravimetric Method):

-

Sample Preparation: An excess amount of N-acetyl-α-D-glucosamine is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period to ensure equilibrium is reached.[14]

-

Phase Separation: The saturated solution is allowed to stand undisturbed at the same temperature to allow any undissolved solid to settle. The supernatant is then carefully separated from the solid, for example, by centrifugation followed by decantation or by filtration.[14]

-

Quantification:

-

A known mass of the clear, saturated solution is taken.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition).

-

The mass of the remaining solid N-acetyl-α-D-glucosamine is determined.

-

The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

-

Biological Significance and Signaling Pathway

N-acetyl-α-D-glucosamine is a key metabolite in the Hexosamine Biosynthesis Pathway (HBP) . This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[15][16][17] UDP-GlcNAc is the essential substrate for N-linked and O-linked glycosylation of proteins, which are critical post-translational modifications that regulate protein function, stability, and localization.[15][16]

Hexosamine Biosynthesis Pathway (HBP)

Caption: The Hexosamine Biosynthesis Pathway (HBP).

Experimental Workflow for Synthesis of N-acetyl-α-D-glucosamine

A common laboratory synthesis involves the acetylation of glucosamine.

Caption: A generalized workflow for the synthesis of N-acetyl-D-glucosamine.[18]

References

- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 2. N-Acetyl-D-Glucosamine | 7512-17-6 [chemicalbook.com]

- 3. N-Acetyl-Alpha-D-Glucosamine | C8H15NO6 | CID 82313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. US7511134B1 - Method for preparing N-acetylglucosamine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. P. aeruginosa Metabolome Database: N-Acetyl-D-glucosamine (PAMDB000088) [pseudomonas.umaryland.edu]

- 10. journals.iucr.org [journals.iucr.org]

- 11. Specific Rotation of Sugar Solution | Polarimeter Experiment Viva [apniphysics.com]

- 12. iitr.ac.in [iitr.ac.in]

- 13. satish0402.weebly.com [satish0402.weebly.com]

- 14. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] The Hexosamine Biosynthesis Pathway: Regulation and Function | Semantic Scholar [semanticscholar.org]

- 18. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]

The Ubiquitous Aminosugar: A Technical Guide to the Natural Sources and Occurrence of N-acetyl-alpha-D-glucosamine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-alpha-D-glucosamine (GlcNAc) is a fundamentally important monosaccharide derivative of glucose, playing a pivotal role in the structure and function of a vast array of biological molecules across all domains of life. From the rigid exoskeletons of arthropods to the complex signaling cascades within human cells, the presence of GlcNAc is a testament to its evolutionary significance. This technical guide provides an in-depth exploration of the natural sources and occurrence of N-acetyl-alpha-D-glucosamine, presenting quantitative data, detailed experimental methodologies for its analysis, and visualizations of key biological pathways in which it participates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are investigating the multifaceted roles of this essential aminosugar.

Natural Sources and Occurrence of N-acetyl-alpha-D-glucosamine

N-acetyl-alpha-D-glucosamine is predominantly found as a structural component of larger biopolymers. Its occurrence as a free monosaccharide is less common, with notable exceptions.

In the Animal Kingdom

The most abundant source of GlcNAc in the animal kingdom is chitin , a linear polymer of β-(1→4)-linked GlcNAc units. Chitin is the primary structural component of the exoskeletons of arthropods , including crustaceans (e.g., crabs, shrimp, lobsters) and insects.[1][2] It is also found in the radulae of mollusks and the beaks of cephalopods.

Beyond chitin, GlcNAc is an integral part of various glycoproteins , proteoglycans , and glycosaminoglycans (GAGs) in vertebrates.[2] These complex carbohydrates are essential components of the extracellular matrix, connective tissues, cartilage, and synovial fluid, which lubricates joints. Key GAGs containing GlcNAc include:

-

Hyaluronic Acid: A polymer of GlcNAc and glucuronic acid.

-

Keratan Sulfate: A GAG found in cartilage, bone, and the cornea.

-

Heparin: A well-known anticoagulant.

A significant natural source of free N-acetyl-alpha-D-glucosamine is human milk . It is a key component of human milk oligosaccharides (HMOs), which play a crucial role in the development of the infant gut microbiome and immune system.[3][4]

In the Fungal Kingdom

The cell walls of most fungi are a major source of chitin, making them rich in N-acetyl-alpha-D-glucosamine.[1][5] The chitin content can vary between fungal species and even within different morphological forms of the same species.

In the Bacterial Kingdom

In bacteria, N-acetyl-alpha-D-glucosamine is a fundamental building block of peptidoglycan (also known as murein), the polymer that forms the bacterial cell wall.[1][6] The peptidoglycan layer is substantially thicker in Gram-positive bacteria compared to Gram-negative bacteria.

In Plants

While less common than in other kingdoms, N-acetyl-alpha-D-glucosamine is also found in plants as a component of certain glycoproteins, such as bromelain (in pineapple) and ricin agglutinin (in castor beans).

Quantitative Data on N-acetyl-alpha-D-glucosamine Occurrence

The following tables summarize the quantitative data on the occurrence of N-acetyl-alpha-D-glucosamine in various natural sources.

| Natural Source | Form | Concentration / Yield | Reference(s) |

| Crustacean Shells | |||

| Shrimp Shells | Chitin (as GlcNAc) | 1150.56 ± 12.55 ppm (enzymatic hydrolysis) | [7] |

| Shrimp Shell Powder | GlcNAc | 2.57 g/L (enzymatic conversion) | |

| Fungal Cell Walls | |||

| Rhizopus oryzae | GlcNAc in AIM | 24.9% to 31.0% of AIM | [8][9] |

| Mucor indicus | GlcNAc in AIM | ~23.5% of AIM | [8][9] |

| Rhizomucor pusillus | GlcNAc in AIM* | 36.3% to 50.8% of AIM | [8][9] |

| Fungal Chitin | GlcNAc | 6.42 mg/mL (acid degradation) | [2] |

| Fungal Chitin | GlcNAc | 4.04 mg/mL (enzymatic treatment) | [2] |

| Human Milk | |||

| Human Milk | HMOs containing GlcNAc | Median: 16.7 mM (colostrum), 9.4 mM (mature milk) | [3] |

| Human Milk | Total HMOs | 20–25 g/L (colostrum), 10–15 g/L (mature milk) | [4] |

*AIM: Alkali Insoluble Material

Experimental Protocols for the Analysis of N-acetyl-alpha-D-glucosamine

A variety of analytical techniques can be employed for the identification, isolation, and quantification of N-acetyl-alpha-D-glucosamine from natural sources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the quantification of GlcNAc.

-

Principle: This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Sample Preparation from Shellfish (Chitin):

-

Demineralization: Treat the cleaned and dried shells with dilute hydrochloric acid (e.g., 1 M HCl) to remove calcium carbonate.

-

Deproteinization: Treat the demineralized shells with a dilute alkaline solution (e.g., 1 M NaOH) to remove proteins.

-

Hydrolysis: The resulting chitin is hydrolyzed to GlcNAc using concentrated hydrochloric acid under controlled temperature and time.

-

Neutralization and Filtration: The hydrolysate is neutralized and filtered before injection into the HPLC system.

-

-

Chromatographic Conditions (Example based on USP Monograph):

-

Column: Chromolith® Performance NH2 column (or equivalent amino-propyl stationary phase).

-

Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 75:25 v/v acetonitrile:phosphate buffer pH 7.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 194 nm.

-

Quantification: Based on a calibration curve generated from known concentrations of a GlcNAc standard.

-

-

Derivatization: For enhanced sensitivity and specificity, especially with UV detection, pre-column derivatization with agents like 9-fluorenylmethyl-chloroformate (FMOC-Cl) can be employed.[10]

Enzymatic Assay

Enzymatic assays offer high specificity for the quantification of GlcNAc.

-

Principle: A coupled enzyme reaction where the consumption or production of a chromophore or fluorophore is stoichiometrically linked to the amount of GlcNAc present. A common assay involves the following steps:[11]

-

N-acetyl-D-glucosamine is phosphorylated by N-acetyl-D-glucosamine kinase (NagK) using ATP, producing ADP.

-

The ADP produced is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate.

-

Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD+.

-

The decrease in NADH concentration is measured spectrophotometrically at 340 nm.

-

-

Protocol Outline:

-

Sample Preparation: Extract GlcNAc from the sample using an appropriate method (e.g., acid extraction followed by neutralization for biological tissues). Deproteinize the sample if necessary.

-

Reaction Mixture Preparation: Prepare a reaction cocktail containing buffer (e.g., Tris-HCl), ATP, PEP, NADH, LDH, and PK.

-

Assay Procedure:

-

Add the sample to the reaction mixture.

-

Initiate the reaction by adding NagK.

-

Monitor the decrease in absorbance at 340 nm over time (kinetic assay) or after a fixed incubation period (endpoint assay).

-

-

Quantification: Determine the GlcNAc concentration from a standard curve prepared with known concentrations of GlcNAc.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for GlcNAc analysis, particularly in complex biological matrices.

-

Principle: Volatile derivatives of GlcNAc are separated by gas chromatography and then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation pattern.

-

Derivatization: A crucial step to make the non-volatile GlcNAc amenable to GC analysis. A common two-step derivatization is:

-

Oximation: Treatment with an oximating agent (e.g., hydroxylamine hydrochloride in pyridine) to convert the anomeric hydroxyl group to an oxime.

-

Silylation: Treatment with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert hydroxyl and amine groups to their trimethylsilyl (TMS) ethers.

-

-

GC-MS Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the derivatized analytes.

-

Mass Spectrometry: Electron ionization (EI) is typically used, and the mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Quantification: An internal standard (e.g., a stable isotope-labeled GlcNAc) is often used for accurate quantification.

-

Key Signaling Pathways Involving N-acetyl-alpha-D-glucosamine

N-acetyl-alpha-D-glucosamine is not only a structural molecule but also a key player in several critical biological signaling pathways.

Chitin Biosynthesis Pathway

This pathway is essential for the synthesis of chitin in fungi and arthropods. It involves the enzymatic conversion of fructose-6-phosphate to UDP-N-acetylglucosamine, which is then polymerized into chitin chains.

Caption: A simplified diagram of the chitin biosynthesis pathway.

Peptidoglycan Biosynthesis Pathway

This pathway is crucial for the formation of the bacterial cell wall and is a major target for antibiotics. It begins with the synthesis of UDP-N-acetylglucosamine in the cytoplasm.

Caption: An overview of the peptidoglycan biosynthesis pathway.

O-GlcNAcylation Signaling Pathway

O-GlcNAcylation is a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is crucial for regulating a wide range of cellular processes.

Caption: The dynamic cycle of O-GlcNAcylation.

N-acetylglucosamine Signaling in Candida albicans

In the pathogenic yeast Candida albicans, N-acetylglucosamine acts as a signaling molecule that induces the transition from a yeast-like to a hyphal growth form, a key virulence trait.

References

- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. N-Acetylglucosamine Regulates Morphogenesis and Virulence Pathways in Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantitation of glucosamine from shrimp waste using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. athenaes.com [athenaes.com]

The Crucial Role of α-D-GlcNAc in Protein O-GlcNAcylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) of nuclear, cytoplasmic, and mitochondrial proteins. Unlike complex glycosylation, O-GlcNAcylation involves the attachment of a single monosaccharide, N-acetylglucosamine (GlcNAc), to serine or threonine residues. This modification is catalyzed by a single pair of enzymes, O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), which mediate its addition and removal, respectively. The substrate for OGT, UDP-GlcNAc, is the final product of the hexosamine biosynthetic pathway (HBP), positioning O-GlcNAcylation as a critical nutrient sensor that integrates metabolic inputs from glucose, amino acid, fatty acid, and nucleotide metabolism. O-GlcNAcylation plays a pivotal role in regulating a vast array of cellular processes, including signal transduction, transcription, and cell cycle progression. Its intricate crosstalk with phosphorylation and its dysregulation in various diseases, such as diabetes, cancer, and neurodegenerative disorders, underscore its significance as a therapeutic target. This technical guide provides a comprehensive overview of the core aspects of protein O-GlcNAcylation, with a focus on the central role of α-D-GlcNAc. It includes detailed experimental protocols for the study of O-GlcNAcylation, quantitative data on enzyme kinetics and modification stoichiometry, and visual representations of key pathways and workflows.

Introduction to O-GlcNAcylation

O-GlcNAcylation is a reversible enzymatic modification of proteins, analogous in many ways to phosphorylation.[1] It involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar to the hydroxyl group of serine or threonine residues.[2] This dynamic process is regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[3] The donor substrate for this reaction is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP).[4] This direct link to cellular metabolism allows O-GlcNAcylation to function as a nutrient sensor, translating metabolic status into widespread changes in the proteome.[5]

Aberrant O-GlcNAcylation is implicated in the pathophysiology of numerous chronic diseases.[6] Elevated levels of O-GlcNAcylation are observed in many cancers and are linked to the "glucose toxicity" seen in diabetes.[7][8] Conversely, reduced O-GlcNAcylation in the brain is associated with neurodegenerative diseases like Alzheimer's.[9]

The Hexosamine Biosynthetic Pathway (HBP) and UDP-GlcNAc Synthesis

The availability of UDP-GlcNAc is a critical determinant of cellular O-GlcNAcylation levels. The HBP integrates various metabolic pathways to produce this essential sugar nucleotide.[10] Approximately 2-5% of cellular glucose enters the HBP.[2]

The pathway begins with the conversion of fructose-6-phosphate (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[11] Subsequent enzymatic steps involving acetylation and the addition of a uridine diphosphate group lead to the formation of UDP-GlcNAc.[4]

Caption: The Hexosamine Biosynthetic Pathway (HBP).

The O-GlcNAc Cycling Enzymes: OGT and OGA

The dynamic nature of O-GlcNAcylation is maintained by the coordinated action of OGT and OGA.

O-GlcNAc Transferase (OGT): A single, highly conserved gene in mammals encodes OGT.[12] OGT utilizes UDP-GlcNAc to glycosylate a vast number of proteins. Substrate recognition by OGT is complex and involves its tetratricopeptide repeat (TPR) domains, which mediate protein-protein interactions.[9]

O-GlcNAcase (OGA): OGA is responsible for removing the O-GlcNAc modification.[13] Similar to OGT, a single gene encodes OGA in mammals. The interplay between OGT and OGA activities determines the steady-state level of O-GlcNAcylation on a given protein.

Caption: Dynamic cycling of O-GlcNAcylation.

Crosstalk with Phosphorylation

A significant aspect of O-GlcNAc signaling is its extensive interplay with phosphorylation.[12] O-GlcNAcylation and phosphorylation can occur on the same or adjacent serine/threonine residues, leading to a "yin-yang" relationship where one modification can preclude the other.[14] This crosstalk can be competitive, where the two modifications vie for the same site, or non-competitive, where the presence of one influences the addition or removal of the other at a different site.[13] This interplay provides a sophisticated mechanism for fine-tuning cellular responses to various stimuli.[15]

Caption: Interplay between O-GlcNAcylation and Phosphorylation.

Quantitative Data

Table 1: Enzyme Kinetics of OGT and OGA

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Human OGT | UDP-GlcNAc | 0.5 - 5 | N/A | N/A | [16] |

| Human OGT | TAB1 peptide | 42 ± 7 | N/A | N/A | [17] |

| Human OGA | p-nitrophenyl-GlcNAc | 260 | N/A | 3.51 x 103 | [13] |

Table 2: O-GlcNAcylation Stoichiometry of Key Proteins

| Protein | Cell/Tissue Type | Stoichiometry | Method | Reference |

| CREB | Cultured Cortical Neurons | 44-48% (mono-glycosylated) | Chemoenzymatic labeling with PEG mass tag | [12] |

| CREB | Embryonic Neuronal Cultures | 33.0% (mono-glycosylated) | Chemoenzymatic labeling with PEG mass tag | [6] |

| Sp1 | 293T Cells | 100% (multiply glycosylated) | Chemoenzymatic labeling with PEG mass tag | [6] |

| Tau | Bovine Brain | ~4 moles of O-GlcNAc per mole of protein | Mass Spectrometry | [4] |

| Tau | Mouse Models | Low stoichiometry (single site) | Mass Spectrometry | [8] |

Table 3: Cellular UDP-GlcNAc Concentrations and O-GlcNAc Turnover

| Parameter | Cell Line/Tissue | Value | Reference |

| UDP-GlcNAc Concentration | HeLa Cells | 520 pmol/106 cells | [10] |

| UDP-GlcNAc Concentration | 293T Cells | 60 pmol/106 cells | [10] |

| UDP-GlcNAc Concentration | Mouse Brain | 62 pmol/mg tissue | [10] |

| O-GlcNAcylation Turnover Rate | HeLa Cells (Nuclear) | 0.02 h-1 to 1.6 h-1 | [18] |

Experimental Protocols

Chemoenzymatic Labeling of O-GlcNAcylated Proteins

This protocol allows for the specific labeling of O-GlcNAcylated proteins for subsequent detection or enrichment. It utilizes a mutant galactosyltransferase (Y289L GalT) that transfers an azide-modified galactose (GalNAz) to O-GlcNAc residues.[19] The azide group can then be tagged with a reporter molecule via click chemistry.[20]

Materials:

-

Cell lysate

-

Lysis buffer (e.g., PBS with 2% SDS)

-

DTT (25 mM)

-

Iodoacetamide (50 mM)

-

Methanol/Chloroform

-

Resuspension buffer (1% SDS, 20 mM HEPES, pH 7.9)

-

2.5x GalT labeling buffer (50 mM NaCl, 20 mM HEPES, 2% NP-40, pH 7.9)

-

MnCl₂ (100 mM)

-

UDP-GalNAz (500 µM)

-

Purified GalT1 (Y289L) enzyme (2 mg/mL)

-

Alkyne-biotin or alkyne-fluorophore

-

Click chemistry reagents (Copper(II) sulfate, THPTA, sodium ascorbate)

Procedure:

-

Lyse cells in lysis buffer and heat at 95°C for 5 minutes, followed by sonication.

-

Determine protein concentration using a BCA assay.

-

Reduce proteins with 25 mM DTT at 95°C for 5 minutes.

-

Alkylate with 50 mM iodoacetamide at room temperature for 1 hour.

-

Precipitate proteins using a methanol/chloroform mixture and resuspend in resuspension buffer.

-

For a 150 µg protein sample, add in order: 49 µL H₂O, 80 µL 2.5x GalT labeling buffer, 11 µL 100 mM MnCl₂, 10 µL 500 µM UDP-GalNAz, and 10 µL 2 mg/mL GalT1 (Y289L).

-

Gently rotate the reaction at 4°C for at least 20 hours.

-

Precipitate the labeled proteins as in step 5 and resuspend in 1% SDS in PBS.

-

Perform click chemistry by adding the alkyne-probe, copper sulfate, THPTA, and sodium ascorbate. Incubate at room temperature.

-

Labeled proteins are now ready for downstream applications like enrichment or in-gel fluorescence.

Enrichment of O-GlcNAcylated Peptides by Lectin Weak Affinity Chromatography (LWAC)

This method uses the lectin Wheat Germ Agglutinin (WGA), which has a weak affinity for single GlcNAc residues, to enrich for O-GlcNAcylated peptides.[4]

Materials:

-

Tryptic digest of protein sample

-

LWAC Buffer: 100 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 10 mM CaCl₂, 5% Acetonitrile

-

LWAC Elution Buffer: LWAC Buffer + 40 mM GlcNAc

-

WGA-coupled POROS resin

Procedure:

-

Equilibrate the WGA-POROS column with LWAC buffer.

-

Resuspend approximately 2 mg of peptides in LWAC buffer.

-

Inject the peptide sample onto the column at a low flow rate (e.g., 0.1 ml/min) under isocratic conditions with LWAC buffer.

-

Collect the flow-through. The O-GlcNAcylated peptides will be retarded on the column.

-

After the main non-glycosylated peptide peak has eluted, inject the LWAC Elution Buffer to elute the enriched O-GlcNAcylated peptides.

-

Collect the eluted fractions for subsequent mass spectrometry analysis.

O-GlcNAc Site Mapping by Electron Transfer Dissociation (ETD) Mass Spectrometry

ETD is a fragmentation technique that preserves labile PTMs like O-GlcNAcylation, allowing for confident site localization.[11][12]

Instrumentation:

-

A mass spectrometer equipped with ETD capabilities (e.g., LTQ Orbitrap).

Procedure:

-

Introduce the enriched O-GlcNAcylated peptide sample into the mass spectrometer via liquid chromatography.

-

Set up a data-dependent acquisition method to trigger ETD fragmentation on multiply charged precursor ions.

-

Typical ETD parameters include a reaction time of 100 ms.

-

Analyze the resulting ETD spectra for the presence of c- and z-type fragment ions that retain the O-GlcNAc modification (+203.079 Da).

-

The presence of a complete series of c- and z-ions flanking a serine or threonine residue allows for the unambiguous assignment of the O-GlcNAc site.

Caption: General workflow for O-GlcNAc proteomics.

Conclusion

The study of protein O-GlcNAcylation has revealed a fundamental regulatory mechanism that is deeply integrated with cellular metabolism and signaling. The dynamic interplay of OGT and OGA, fueled by the HBP, allows cells to respond to their metabolic environment by altering the function of thousands of proteins. The extensive crosstalk with phosphorylation adds another layer of complexity and fine-tuning to cellular regulation. The development of sophisticated analytical techniques has been instrumental in advancing our understanding of this modification, enabling the identification of O-GlcNAcylated proteins, the mapping of modification sites, and the quantification of stoichiometry and dynamics. As our knowledge of the "O-GlcNAcome" expands, so too will the opportunities for developing novel therapeutic strategies targeting the enzymes of O-GlcNAc cycling for the treatment of a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantitation of O-Glycosylation Stoichiometry and Dynamics using Resolvable Mass Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-GlcNAcylation of Sp1 interrupts Sp1 interaction with NF-Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]